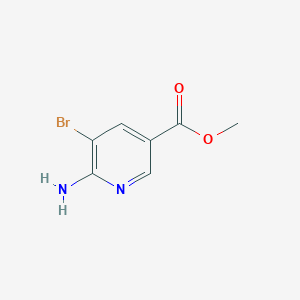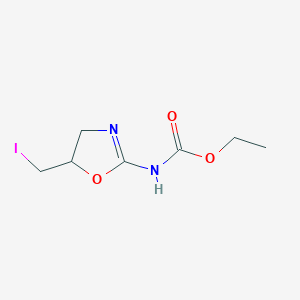
Ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate is a type of organic medicinal compound . It belongs to the class of 2-aminothiazoles, which are utilized as starting material for the synthesis of diverse range of heterocyclic analogues . These compounds have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Synthesis Analysis
The synthesis of similar compounds involves the use of Ethyl 2-aminothiazole-4-carboxylate and aldehyde/ketone in absolute ethanol . A few drops of glacial acetic acid are added and the reaction mixture is stirred and refluxed for 12 hours . The progress of the reaction is monitored by TLC .Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis
The chemical reactions of this compound are largely influenced by the substituents on the thiazole ring . These substituents can alter the orientation types and shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are characterized by FTIR and NMR . For instance, one compound was found to have a melting point of 200-202 °C .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Thiazole derivatives have been reported to have antibacterial properties . The substituents on the thiazole ring can greatly affect the biological outcomes .
Antifungal Activity
Thiazole derivatives, including those with 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles, have been synthesized and screened for their antifungal activities .
Anti-inflammatory Activity
Thiazole derivatives have been found to have anti-inflammatory activity . For example, a series of 5-methyl-2-phenylthiazole-4-substituted heteroazole derivatives were synthesized and evaluated for their anti-inflammatory activity .
Antitumor Activity
Thiazole derivatives have been evaluated for in vitro antitumor activity against a cancer cell line collection . The 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea derivative proved lethal to the HS 578T .
Antidiabetic Activity
Thiazole derivatives have been reported to have antidiabetic properties . The substituents on the thiazole ring can greatly affect the biological outcomes .
Antiviral Activity
Thiazole derivatives have been reported to have antiviral properties . The substituents on the thiazole ring can greatly affect the biological outcomes .
Wirkmechanismus
Target of Action
Thiazole derivatives, like “ethyl 2-bromo-4-phenylthiazole-5-carboxylate”, are known to have diverse biological activities . They can interact with various targets in the body, including enzymes, receptors, and biochemical pathways. The exact target would depend on the specific compound and its functional groups.
Mode of Action
The mode of action of thiazole derivatives can vary widely. Some may inhibit or activate enzymes, while others may bind to receptors and modulate their activity . The bromine and ethyl ester groups in “ethyl 2-bromo-4-phenylthiazole-5-carboxylate” could potentially influence its mode of action.
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For instance, they may influence the synthesis of neurotransmitters, metabolic processes, or cell signaling pathways . The specific pathways affected by “ethyl 2-bromo-4-phenylthiazole-5-carboxylate” would depend on its exact mechanism of action.
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. Thiazole derivatives can have diverse pharmacokinetic properties, influenced by factors such as their chemical structure, formulation, and route of administration .
Result of Action
The molecular and cellular effects of “ethyl 2-bromo-4-phenylthiazole-5-carboxylate” would depend on its specific targets and mode of action. Thiazole derivatives can have a range of effects, from antimicrobial to anti-inflammatory activities .
Action Environment
The action, efficacy, and stability of “ethyl 2-bromo-4-phenylthiazole-5-carboxylate” can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific conditions within the body .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-2-16-11(15)10-9(14-12(13)17-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFOYOXMFDOSPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-Isoxazolecarboxamide,3-[(E)-(hydroxyamino)iminomethyl]-(9CI)](/img/structure/B70927.png)
